molecular formula C₂₅H₃₄O₆ B117784 (22S)-Budesonide CAS No. 51372-28-2

(22S)-Budesonide

Cat. No. B117784
CAS RN: 51372-28-2
M. Wt: 430.5 g/mol
InChI Key: VOVIALXJUBGFJZ-AMTWPJRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(22S)-Budesonide” is a glucocorticoid used in the management of asthma, the treatment of various skin disorders, and allergic rhinitis . It belongs to the corticosteroid class of medications . The molecular formula of “(22S)-Budesonide” is C25H34O6 .


Synthesis Analysis

A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in recent research findings . The chemical reaction is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of the reaction .


Molecular Structure Analysis

The molecular structure of “(22S)-Budesonide” can be represented by the following isomeric SMILES: CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C@HC(=O)CO)C)O)C .


Chemical Reactions Analysis

The residence time required for conversion of epimers is one of the significant phenomena identified in the present flow chemistry process optimization of budesonide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(22S)-Budesonide” include a molecular weight of 430.5 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 599.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.9 mmHg at 25°C .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • The pharmacokinetics of (22S)-budesonide, including its systemic availability and metabolism, have been studied extensively. For instance, a study demonstrated the influence of orally deposited budesonide on its systemic availability, finding that oropharyngeal deposition accounts for about 20% of the total systemic availability of inhaled budesonide (Pedersen, Steffensen, & Ohlsson, 1993). Another study focused on the pharmacokinetics of budesonide in children with asthma, revealing significant differences in the pharmacokinetic parameters between the 22R and 22S epimers (Pedersen, Steffensen, Ekman, Tönnesson, & Borgå, 2004).

Stereoselective Pharmacokinetic Study

  • A stereoselective and sensitive method was developed for quantitative determination of 22R and 22S epimers of budesonide in human plasma. This study highlighted the pharmacokinetic differences between the 22R and 22S epimers, with the 22S epimer showing approximately six times higher AUC(0-∞) than the 22R epimer (Lu, Sun, Zhang, Chen, & Zhong, 2013).

Sulfation by Human Cytosolic Sulfotransferase

  • Budesonide, distributed as a mixture of 22R and 22S epimers, undergoes metabolism by human cytosolic sulfotransferases (SULTs). The study found that only dehydroepiandrosterone-sulfotransferase (DHEA-ST, SULT2A1) was capable of forming a sulfated budesonide product, with different kinetic activities between the epimers (Meloche, Sharma, Swedmark, Andersson, & Falany, 2002).

Clinical Pharmacokinetics

  • In-depth studies have been conducted on the clinical pharmacokinetics of inhaled budesonide, a 1:1 racemic mixture of 22R- and 22S-epimers. These studies have provided valuable insights into how budesonide reaches the systemic circulation either through direct absorption through the lungs or via gastrointestinal absorption of inadvertently swallowed drug (Donnelly & Seale, 2001).

Kinetics of Epimeric Glucocorticoid

  • Research on the kinetics of budesonide epimers in healthy subjects has been conducted, revealing significant differences in the volume of distribution and plasma clearance between the 22R and 22S epimers. This highlights the importance of epimeric forms in the pharmacokinetics of glucocorticoids (Ryrfeldt, Edsbäcker, & Pauwels, 1984).

Discrimination of Prohibited Oral Use from Authorized Inhaled Treatment

Experimental and Computational Studies

Safety And Hazards

Budesonide is used as an anti-asthmatic drug that became generic in 2019 . Existing preparation methods of budesonide require utilization of corrosive acids and involve an expensive purification process .

Future Directions

The results of measuring the 22S epimer content by qNMR are comparable with the results of measurements using the reference HPLC method . This technique makes it possible to identify budesonide epimers and determine their weight ratio directly, without constructing a calibration curve and using any standards .

properties

IUPAC Name

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-AMTWPJRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860628
Record name (22S)-Budesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3., Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(22S)-Budesonide

Color/Form

Crystals

CAS RN

51372-28-2, 51333-22-3
Record name (22S)-Budesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51372-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (22S)-Budesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (22S)-Budesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-16α,17-(butylidenedioxy)-11β,21-dihydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Budesonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUDESONIDE (11.BETA.,16.ALPHA.(S))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168L5HT37P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

221-232 °C (decomposes)
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(22S)-Budesonide
Reactant of Route 2
(22S)-Budesonide
Reactant of Route 3
Reactant of Route 3
(22S)-Budesonide
Reactant of Route 4
(22S)-Budesonide
Reactant of Route 5
(22S)-Budesonide
Reactant of Route 6
(22S)-Budesonide

Citations

For This Compound
17
Citations
CA Meloche, V Sharma, S Swedmark… - Drug metabolism and …, 2002 - ASPET
… Budesonide sulfation activity was assayed using both nonradioactively labeled 22R and 22S budesonide. [ 35 S]PAPS was included in the reactions, and [ 35 S]budesonide sulfate was …
Number of citations: 57 dmd.aspetjournals.org
J Krzek, JS Czekaj, W Rzeszutko, A Jończyk - Journal of Chromatography B, 2004 - Elsevier
… Initially, the separation of epimers 22R and 22S budesonide being a common drug constituent was examined by using the Rtx ® -5 column of 7 m in length, 0.32 mm in inner diameter …
Number of citations: 9 www.sciencedirect.com
R Donnelly, J Paul Seale - Clinical pharmacokinetics, 2001 - Springer
The corticosteroid budesonide is a 1: 1 racemic mixture of 2 epimers, (22R)-and (22S)-, and is available in 3 different inhaled formulations for the management of asthma: a pressurised …
Number of citations: 63 link.springer.com
JR Richter - Topical Corticosteroids, 1992 - karger.com
Budesonide has been developed in 1975 to provide for the growing need of a topical steroid which should have a high anti-inflammatory activity at the application site without the …
Number of citations: 1 karger.com
R Ganguly, SK Yadav, A Bhattacharjee - The NEHU Journal, 2021 - nehu.ac.in
SARS-CoV-2 is a positive-sense single-stranded RNA virus covered in a spiked glycoprotein envelope which acts as a causative agent for COVID-19. SARS-CoV-2 ORF3 gene …
Number of citations: 3 nehu.ac.in
Y Huang, H Tang, X Meng, B Chen… - Se pu= Chinese …, 2022 - europepmc.org
… of 22S-budesonide. … 22S-budesonide were 6.40 min and 7.77 min, respectively. The resolution of the enantiomers was 4.64. The linear ranges of 22R-budesonide and 22S-budesonide …
Number of citations: 5 europepmc.org
AM Zeid, AA El-Masry, DR El-Wasseef, M Eid… - Sustainable Chemistry …, 2022 - Elsevier
A facile, sensitive, and eco-friendly microemulsion electrokinetic chromatographic method coupled with field amplified sample stacking was developed for the simultaneous …
Number of citations: 6 www.sciencedirect.com
JC Campos, D Cunha, DC Ferreira, S Reis… - Materials Science and …, 2021 - Elsevier
… A Case II time-evolving stereoselectivity for the 22R and 22S budesonide epimers was found, and Fickian-diffusion for lidocaine. Ultimately, the developed formulations show great …
Number of citations: 10 www.sciencedirect.com
MEA Hammouda, AA El-Masry… - BMC …, 2023 - bmcchem.biomedcentral.com
Simple, direct, rapid, and sensitive HPLC and spectrophotometric methods were established for simultaneous estimation of a novel combination of budesonide and azelastine (BUD/AZL…
Number of citations: 2 bmcchem.biomedcentral.com
P Sheldon - Rheumatology international, 2003 - Springer
In order to determine whether budesonide, which is believed to exert most of its anti-inflammatory effects in the intestinal tract, has a beneficial effect on disease activity in rheumatoid …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.